N,N'-Bis(2,4,6-tribromophenyl)adipamide
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Overview
Description
N,N’-Bis(2,4,6-tribromophenyl)adipamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to an adipamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,6-tribromophenyl)adipamide typically involves the reaction of 2,4,6-tribromophenylamine with adipoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(2,4,6-tribromophenyl)adipamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,4,6-tribromophenyl)adipamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce brominated anilines.
Scientific Research Applications
N,N’-Bis(2,4,6-tribromophenyl)adipamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)adipamide involves its interaction with specific molecular targets. The bromine atoms in the phenyl rings play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids.
Comparison with Similar Compounds
N,N’-Bis(2,4,6-tribromophenyl)adipamide can be compared with other similar compounds, such as:
N,N’-Bis(2,4,6-tribromophenyl)sebacamide: Similar structure but with a longer aliphatic chain.
N,N’-Bis(2,4,6-tribromophenyl)terephthalamide: Contains a terephthaloyl group instead of an adipoyl group.
N,N’-Bis(2,4,6-tribromophenyl)malonamide: Features a shorter aliphatic chain.
The uniqueness of N,N’-Bis(2,4,6-tribromophenyl)adipamide lies in its specific adipamide backbone, which imparts distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
51937-18-9 |
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Molecular Formula |
C18H14Br6N2O2 |
Molecular Weight |
769.7 g/mol |
IUPAC Name |
N,N'-bis(2,4,6-tribromophenyl)hexanediamide |
InChI |
InChI=1S/C18H14Br6N2O2/c19-9-5-11(21)17(12(22)6-9)25-15(27)3-1-2-4-16(28)26-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2,(H,25,27)(H,26,28) |
InChI Key |
LOONXPZWUBCFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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